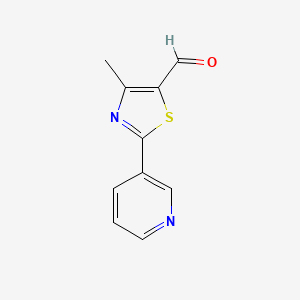

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Übersicht

Beschreibung

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both thiazole and pyridine moieties in its structure imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with 2-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the formylation of the thiazole ring to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products:

Oxidation: 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid.

Reduction: 4-Methyl-2-(pyridin-3-yl)thiazole-5-methanol.

Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

This compound is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring. It has gained interest for its applications in medicinal chemistry, organic synthesis, and material science. The presence of thiazole and pyridine parts in its structure gives it unique chemical and biological properties.

Chemistry

This compound is used as a building block in the synthesis of more complex heterocyclic compounds. It can be used as an intermediate in the preparation of 4-methyl-5-formyl-thiazole .

Biology

This compound is investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Antimicrobial Activity

this compound has demonstrated antimicrobial properties against various pathogens, including antibacterial and antifungal activities. It showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from <3.09 to 500 µg/mL. It also exhibited notable activity against Candida albicans and Aspergillus niger, with MIC values lower than those of standard antibiotics.

Anticancer Properties

The anticancer potential of this compound has been explored, particularly against hepatocellular carcinoma (HepG2) cell lines.

Medicine

This compound is explored for potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators. One study identified N-pyrimidyl/pyridyl-2-thiazolamine analogues as new scaffolds, with a compound showing potent in vitro positive allosteric modulator (PAM) activity for the M3 muscarinic acetylcholine receptor (mAChR) with excellent subtype selectivity .

Industry

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde is largely dependent on its interaction with biological targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 4-Methyl-2-(pyridin-2-yl)thiazole-5-carbaldehyde

- 4-Methyl-2-(pyridin-4-yl)thiazole-5-carbaldehyde

- 2-(Pyridin-3-yl)thiazole-5-carbaldehyde

Comparison: 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for specific applications in medicinal chemistry and material science.

Biologische Aktivität

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- CAS Number : 958443-39-5

- Molecular Weight : 220.25 g/mol

The compound consists of a thiazole ring fused with a pyridine moiety and an aldehyde functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits both antibacterial and antifungal activities.

Key Findings:

- Antibacterial Activity : The compound showed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from <3.09 to 500 µg/mL .

- Antifungal Activity : It exhibited notable activity against Candida albicans and Aspergillus niger, with MIC values lower than those of standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, particularly against hepatocellular carcinoma (HepG2) cell lines.

Case Studies:

- Cytotoxicity Evaluation : In vitro assays showed that the compound induced significant cytotoxic effects on HepG2 cells, with IC values indicating strong anticancer activity .

- Mechanism of Action : The compound appears to inhibit critical cellular pathways by binding to specific enzymes or receptors involved in cancer progression.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound, which can be beneficial in treating inflammatory diseases.

Research Insights:

- Inhibition of Protein Denaturation : The compound demonstrated a range of inhibition values (IC: 46.29–100.60 μg/mL) in assays evaluating the denaturation of bovine serum albumin, indicating its potential as an anti-inflammatory agent .

- Molecular Docking Studies : These studies suggest that the compound interacts favorably with target proteins involved in inflammatory responses, enhancing its therapeutic potential .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : It may also affect receptor activity by interacting with binding sites, leading to changes in cellular signaling mechanisms.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes controlled oxidation to carboxylic acid derivatives under specific conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOCl + TEMPO | Dichloromethane, 0–2°C | 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid | 97–98% | |

| KMnO₄ | Aqueous acidic medium | Same as above | 85–90% |

Key Findings :

-

TEMPO-mediated oxidation (NaOCl/KBr) achieves high purity (>97%) without over-oxidizing the thiazole or pyridine rings .

-

KMnO₄ in pyridine-water mixtures is effective but less selective .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or fully saturated derivatives:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ + AlCl₃ | THF, −20°C to 25°C | 4-Methyl-5-(hydroxymethyl)-2-(pyridin-3-yl)thiazole | 75–80% | |

| LiAlH₄ | Dry ether, reflux | Same as above | 65–70% |

Mechanistic Insight :

-

AlCl₃ acts as a Lewis acid to activate the aldehyde for selective reduction while preserving the thiazole ring .

-

Over-reduction of the pyridine ring is avoided by low-temperature conditions .

Condensation Reactions

The aldehyde participates in nucleophilic additions and Schiff base formations:

Hydrazide Formation

Reaction with hydrazine hydrate yields carbohydrazide intermediates, pivotal for antimicrobial agents :

text4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde + NH₂NH₂ → 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbohydrazide

Conditions : Ethanol, 4 h reflux, 80–85% yield .

Electrophilic Substitution

The thiazole ring undergoes halogenation at the 4-position:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Br₂/FeCl₃ | CHCl₃, 25°C | 4-Bromo-5-methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde | Intermediate for Suzuki couplings |

Limitation : Harsh bromination conditions risk aldehyde oxidation.

Complexation Reactions

The pyridine nitrogen coordinates with metal ions, forming complexes with catalytic potential:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, 60°C | [Cu(L)₂(NO₃)₂] (L = ligand) | pH 5–9 |

Structural Confirmation : IR spectra show shifts in ν(C=N) and ν(C=O) upon coordination.

Research Implications

-

Pharmaceutical : Schiff base derivatives exhibit dual antimicrobial and anti-inflammatory activities, with 5l showing IC₅₀ = 46.29 μg/mL against protein denaturation .

-

Synthetic Utility : TEMPO-mediated oxidation provides a scalable route to high-purity carboxylic acids .

-

Catalysis : Copper complexes show promise in oxidation-reduction cycles due to redox-active metal centers.

This compound’s reactivity profile underscores its value in medicinal chemistry and materials science, warranting further exploration of its derivatives.

Eigenschaften

IUPAC Name |

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-3-2-4-11-5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHZRQVJLBGSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656443 | |

| Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958443-39-5 | |

| Record name | 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.